molecular formula C18H28N2S B6046353 N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine

N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine

Cat. No. B6046353
M. Wt: 304.5 g/mol
InChI Key: UFTULKWOZAZTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMTCP, and it has been the subject of several studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of DMTCP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. DMTCP also has an affinity for several other receptors, including the adrenergic α1 and α2 receptors, the histamine H1 receptor, and the muscarinic acetylcholine receptors.
Biochemical and Physiological Effects:
DMTCP has been shown to have several biochemical and physiological effects, including its ability to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. DMTCP has also been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects are thought to contribute to its neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

DMTCP has several advantages for lab experiments, including its high potency and selectivity for its target receptors. DMTCP is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, DMTCP has several limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on DMTCP, including its use as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the long-term effects of DMTCP on neurotransmitter levels and its potential for addiction and abuse. Additionally, the development of more selective DMTCP analogs could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, DMTCP is a chemical compound with several potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of DMTCP as a therapeutic agent and to develop more selective analogs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of DMTCP involves the reaction of 3,4-dimethylphenylamine with tetrahydro-2H-thiopyran-4-one and piperidine in the presence of a reducing agent. This reaction results in the formation of DMTCP as a white crystalline solid. The synthesis of DMTCP has been optimized by several researchers, and it is now possible to produce this compound with high purity and yield.

Scientific Research Applications

DMTCP has been shown to have several potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and an anxiolytic. Several studies have investigated the effects of DMTCP on animal models of depression, anxiety, and psychosis, and the results have been promising. DMTCP has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-14-5-6-16(12-15(14)2)19-17-4-3-9-20(13-17)18-7-10-21-11-8-18/h5-6,12,17-19H,3-4,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTULKWOZAZTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCSCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.